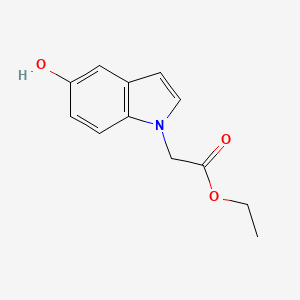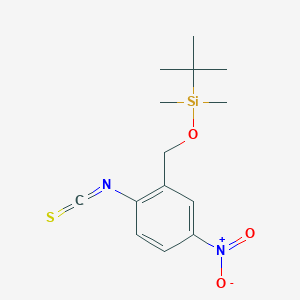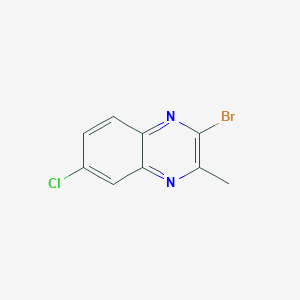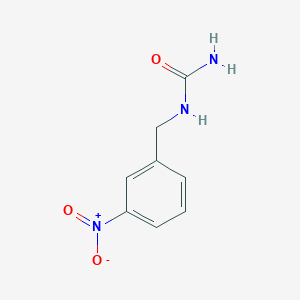
1-(3-Nitrobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrobenzyl)urea is an organic compound characterized by the presence of a nitro group attached to a benzyl moiety, which is further linked to a urea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Nitrobenzyl)urea can be synthesized through the reaction of 3-nitrobenzyl chloride with urea in the presence of a base. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Nitrobenzyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed:
Reduction: 1-(3-Aminobenzyl)urea.
Substitution: Various substituted benzylureas depending on the nucleophile used.
Hydrolysis: Corresponding amines and carbon dioxide.
Applications De Recherche Scientifique
1-(3-Nitrobenzyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a photo-responsive molecule in biological systems.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds upon exposure to light.
Industry: Utilized in the production of polymers and coatings that respond to external stimuli such as light
Mécanisme D'action
The mechanism of action of 1-(3-Nitrobenzyl)urea involves its ability to undergo photochemical reactions. Upon exposure to light, the nitro group can be converted to a nitroso group, leading to the release of the urea moiety. This photochemical reaction can be harnessed to control the release of active compounds in drug delivery systems or to create photo-responsive materials .
Comparaison Avec Des Composés Similaires
1-(2-Nitrobenzyl)urea: Similar structure but with the nitro group in the ortho position.
1-(4-Nitrobenzyl)urea: Similar structure but with the nitro group in the para position.
1-(3-Aminobenzyl)urea: Reduction product of 1-(3-Nitrobenzyl)urea
Uniqueness: this compound is unique due to its meta-nitro substitution, which influences its reactivity and photochemical properties. This positional isomerism can lead to different reaction pathways and applications compared to its ortho and para counterparts .
Propriétés
Formule moléculaire |
C8H9N3O3 |
|---|---|
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
(3-nitrophenyl)methylurea |
InChI |
InChI=1S/C8H9N3O3/c9-8(12)10-5-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H3,9,10,12) |
Clé InChI |
JOQZPQFAWWRFDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


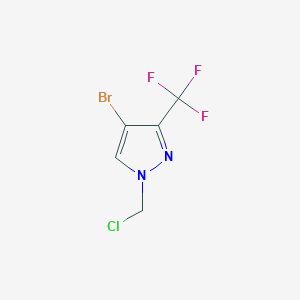
![4-[[4-Amino-6-[(2,6-dichlorophenyl)methyl]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B8302803.png)
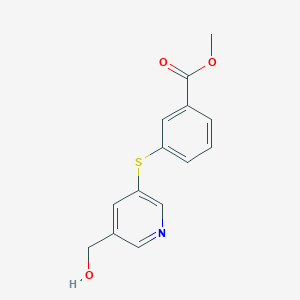
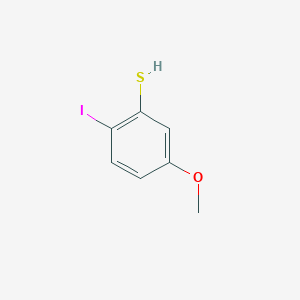
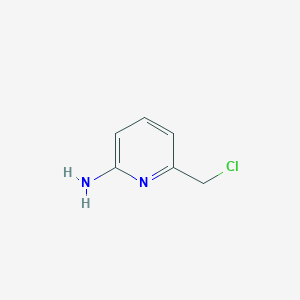
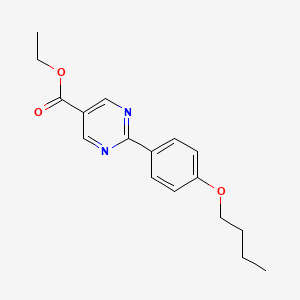

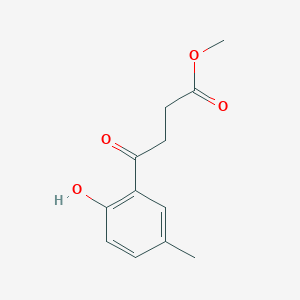
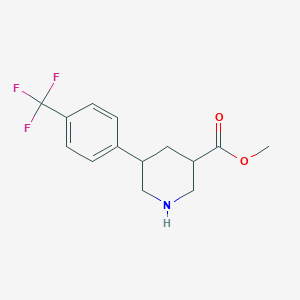
![Methyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B8302862.png)
![2-[Methyl(methylsulfonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B8302865.png)
